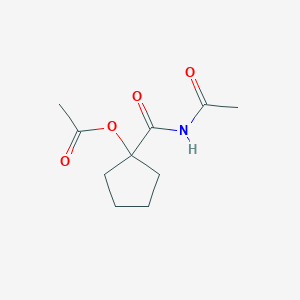

1-(Acetylcarbamoyl)cyclopentyl acetate

Description

Properties

CAS No. |

5434-93-5 |

|---|---|

Molecular Formula |

C10H15NO4 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

[1-(acetylcarbamoyl)cyclopentyl] acetate |

InChI |

InChI=1S/C10H15NO4/c1-7(12)11-9(14)10(15-8(2)13)5-3-4-6-10/h3-6H2,1-2H3,(H,11,12,14) |

InChI Key |

RYGXHUMGUVCLRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(=O)C1(CCCC1)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(Acetylcarbamoyl)cyclopentyl acetate

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic transformations starting from cyclopentanol or cyclopentanone derivatives. The key steps include:

- Formation of the carbamoyl group (acetylcarbamoyl moiety) on the cyclopentyl ring.

- Esterification of the cyclopentyl hydroxyl group to form the acetate ester.

These transformations are generally achieved through acylation reactions using acyl chlorides or anhydrides, carbamoylation reagents, and standard esterification techniques under controlled conditions.

Detailed Preparation Routes

Carbamoylation of Cyclopentyl Derivatives

A common approach involves the reaction of cyclopentyl amine or cyclopentanol derivatives with acetyl isocyanate or acetyl chloride to introduce the acetylcarbamoyl group. The reaction is typically carried out in an inert solvent such as dichloromethane or dimethylformamide at temperatures ranging from 0°C to ambient temperature to control reactivity and selectivity.

- Reagents: Acetyl isocyanate or acetyl chloride, base (e.g., triethylamine).

- Solvents: Dichloromethane, acetonitrile, or dimethyl sulfoxide.

- Conditions: 0°C to 25°C, inert atmosphere.

This step yields the intermediate 1-(acetylcarbamoyl)cyclopentanol or its derivatives.

Esterification to Form the Acetate

The hydroxyl group on the cyclopentyl ring is esterified using acetic anhydride or acetyl chloride in the presence of a base or acid catalyst. The reaction is often performed in solvents like pyridine or under neat conditions.

- Reagents: Acetic anhydride or acetyl chloride.

- Catalysts: Pyridine, triethylamine, or DMAP (4-dimethylaminopyridine).

- Conditions: 10°C to 100°C, often ambient temperature or slightly elevated.

Representative Experimental Procedure

Based on patent literature and synthetic protocols, a typical preparation might proceed as follows:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Cyclopentyl amine + Acetyl isocyanate, DCM, 0-25°C, 2 h | Formation of acetylcarbamoyl intermediate | 85-90 |

| 2 | Intermediate + Acetic anhydride, pyridine, RT, 3 h | Esterification to acetate | 80-88 |

Note: DCM = dichloromethane; RT = room temperature.

Analysis of Preparation Methods

Advantages and Challenges

| Aspect | Description |

|---|---|

| Selectivity | The use of acetyl isocyanate allows selective carbamoylation with minimal side reactions. |

| Reaction Conditions | Mild temperatures and common solvents make the process accessible and scalable. |

| Purification | Products are typically purified by standard chromatographic methods or crystallization. |

| Yield | Overall yields are generally high (70-90%), suitable for laboratory and industrial synthesis. |

| Safety | Handling of acetyl isocyanate and acyl chlorides requires strict moisture control and ventilation due to their reactivity and toxicity. |

Data Tables Summarizing Key Parameters

Summary and Outlook

The preparation of this compound is well-established through classical organic synthesis involving carbamoylation of cyclopentyl derivatives followed by esterification. The methods rely on commonly available reagents such as acetyl isocyanate and acetic anhydride, with reaction conditions optimized for selectivity and yield.

While no specific one-pot or green synthesis methods have been documented explicitly for this compound, analogous approaches in heterocyclic and cycloalkyl chemistry suggest potential for further development in this direction.

Future research could focus on:

- Developing one-pot or catalytic methods to streamline synthesis.

- Exploring alternative green solvents and reagents.

- Investigating asymmetric synthesis routes if chiral centers are involved.

Chemical Reactions Analysis

Types of Reactions

1-(Acetylcarbamoyl)cyclopentyl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the acetylcarbamoyl group to other functional groups.

Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentylamine derivatives.

Scientific Research Applications

1-(Acetylcarbamoyl)cyclopentyl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of fine chemicals, perfumes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Acetylcarbamoyl)cyclopentyl acetate involves its interaction with specific molecular targets and pathways. The acetylcarbamoyl group can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(Acetylcarbamoyl)cyclopentyl acetate with analogous cyclopentane/cyclopentene derivatives, emphasizing structural features, molecular properties, and applications.

Key Observations:

Functional Group Diversity: The target compound’s acetylcarbamoyl-acetate combination is distinct from simpler derivatives like 1-methylcyclopentanol (single hydroxyl group) or methyl 1-amino-1-cyclopentanecarboxylate (amine + ester). In contrast, Dicyclopentenyloxyethyl acrylate () prioritizes polymerization utility via its acrylate group but lacks the carbamoyl moiety, limiting its role in amide-bond-forming reactions .

Molecular Complexity and Applications :

- Patent-derived analogs () exhibit greater complexity (e.g., trifluoromethyl cyclohexyloxy substituents, bicyclic systems) and higher molecular weights (>300 g/mol), suggesting optimization for biological activity (e.g., kinase inhibition) .

- The target compound’s smaller size (213 g/mol) and industrial-grade purity align with bulk chemical applications rather than pharmaceuticals .

Simpler derivatives (e.g., 1-methylcyclopentanol) pose lower risks but offer fewer synthetic opportunities .

Research Findings and Trends

- Industrial Use : The target compound’s availability in large quantities (25 kg drums) and high purity (99%) underscores its role in scalable processes, such as polymer modification or agrochemical synthesis .

- Pharmaceutical Potential: Structural analogs with bicyclic or amino-carboxylate motifs () dominate medicinal chemistry patents, highlighting the cyclopentane scaffold’s versatility in drug design .

- Functional Group Synergy: The acetylcarbamoyl-acetate pairing enables simultaneous nucleophilic (carbamoyl) and electrophilic (ester) reactivity, a feature absent in mono-functional derivatives like methyl cyclopentanecarboxylate .

Biological Activity

1-(Acetylcarbamoyl)cyclopentyl acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The molecular formula of this compound is C₁₀H₁₅NO₄. Its structure features a cyclopentyl ring substituted with an acetylcarbamoyl group and an acetate moiety, which contributes to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit xanthine oxidase, an enzyme involved in the production of uric acid. This inhibition can be beneficial in conditions such as gout and hyperuricemia .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through the modulation of cytokine production. For instance, it has been linked to the reduction of TNF-alpha levels, which are implicated in various inflammatory processes .

- Antitumor Activity : There is emerging evidence that this compound may exhibit antitumor effects, particularly in hematological malignancies like acute myeloid leukemia (AML). This is attributed to its ability to interfere with cellular signaling pathways critical for tumor growth .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : By inhibiting xanthine oxidase, the compound reduces oxidative stress and inflammation, which can contribute to tissue damage in various diseases.

- Cytokine Modulation : The compound's effect on cytokine levels suggests a role in immune modulation, potentially enhancing immune responses or reducing excessive inflammation.

- Signal Transduction Pathways : Its interaction with specific signaling pathways may lead to apoptosis in cancer cells, thereby inhibiting tumor growth.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.